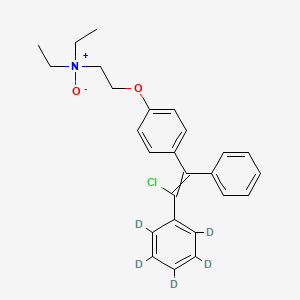

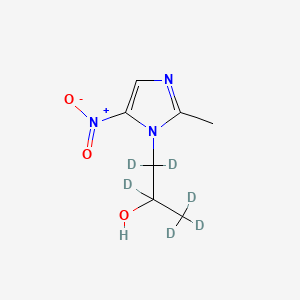

Secnidazole-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Secnidazole has been synthesized through various methods. For instance, a series of 10 carbamates derivatives based on two common antiprotozoal drugs: metronidazole and secnidazole were prepared . In another study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts .Molecular Structure Analysis

Secnidazole has a molecular formula of C7H11N3O3 . The spectroscopic results confirm that Secnidazole drug acts as a bidentate ligand, coordinated to the metal ion with N3 of the imidazole ring and oxygen atom of OH group .Chemical Reactions Analysis

Secnidazole has been involved in various chemical reactions. For instance, it has been used in the synthesis of carbamates derivatives and metal complexes . More detailed information about the chemical reactions involving Secnidazole-d6 can be found in the referenced papers .Physical And Chemical Properties Analysis

Secnidazole has a molecular formula of C7H11N3O3 . More detailed information about the physical and chemical properties of Secnidazole-d6 can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Drug Derivatives

Secnidazole-d6 is used in the preparation of carbamates derivatives based on common antiprotozoal drugs . These compounds are tested in vitro against a set of two amitochondriate protozoa: Giardia duodenalis and Trichomonas vaginalis .

Synthesis of Metal Complexes

Secnidazole-d6 is used in the synthesis of new metal complexes . In one study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts . The structures of these synthesized complexes were elucidated using various spectroscopic techniques .

Study of Virulence Factors

Secnidazole-d6 is used in the study of virulence factors . The effects of secnidazole at sub-inhibitory concentrations (sub-MICs) on virulence factors, swarming motility, biofilm formation, proteases, hemolysin activity, and prodigiosin production were evaluated in vitro .

Protective Activity Assessment

Secnidazole-d6 is used in the assessment of protective activity against pathogenesis . In one study, Secnidazole’s protective activity against S. marcescens pathogenesis was assessed in vivo in mice .

Wirkmechanismus

Eigenschaften

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secnidazole-d6 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

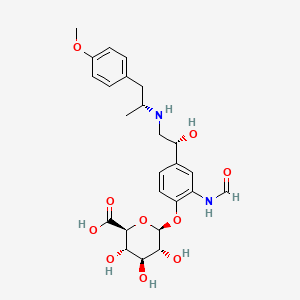

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

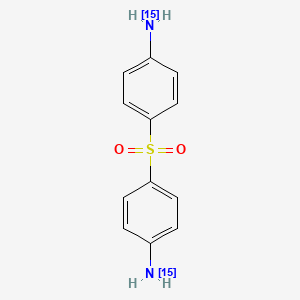

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)